N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride

Descripción

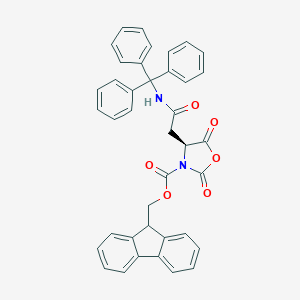

N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride (NCA) is a protected amino acid derivative critical for synthesizing asparagine-containing polypeptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the trityl (triphenylmethyl) group shields the γ-carboxamide side chain of asparagine. This dual protection prevents undesired side reactions during ring-opening polymerization (ROP) of NCAs, enabling precise control over polypeptide sequence and architecture . The compound is typically synthesized via the Leuchs method, involving the reaction of Fmoc-L-asparagine with phosgene or triphosgene under anhydrous conditions. Its primary applications include the preparation of functionalized hydrogels, drug delivery systems, and biomimetic materials, leveraging the Fmoc group’s UV-sensitive deprotection and the trityl group’s steric stabilization .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H30N2O6/c42-35(40-39(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34-36(43)47-38(45)41(34)37(44)46-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,40,42)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZIEHVFBIDDMP-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC4C(=O)OC(=O)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H]4C(=O)OC(=O)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride involves multiple steps. The process typically starts with the preparation of the fluorenylmethyl group, followed by the formation of the oxazolidine ring. The tritylamino group is then introduced through a series of reactions involving specific reagents and conditions. The overall reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for research and application .

Análisis De Reacciones Químicas

Table 1: Synthetic Protocol and Yields

| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | PBr₃ (0.6 eq.), α-pinene (3.5 eq.) | DCM | 24 | 80 | |

| 2 | Purification via recrystallization | Ether/CH₂Cl₂/Hexane | - | 85 (purity >98%) |

-

Mechanistic Insight : The reaction employs PBr₃ to activate the carboxyl group, while α-pinene acts as a proton scavenger. Cyclization forms the NCA ring, stabilized by the trityl (Trt) group on the asparagine side chain .

Deprotection and Side-Chain Reactivity

The Trt group is selectively removed under acidic conditions, enabling further functionalization of the asparagine residue.

Table 2: Deprotection Conditions

| Reagent System | Temperature (°C) | Time (h) | Deprotection Efficiency (%) | Notes | Source |

|---|---|---|---|---|---|

| TFA/Triisopropylsilane (95:5) | 25 | 1–3 | ~100 | No Trp alkylation observed | |

| TFA/Anisole (96:4) | 25 | 3 | <50 | Partial deprotection |

-

Critical Note : Extended reaction times (up to 6 hours) are required if Fmoc-Asn(Trt)-NCA is the N-terminal residue to ensure complete Trt removal .

Polymerization and Peptide Elongation

Fmoc-Asn(Trt)-NCA undergoes ring-opening polymerization (ROP) initiated by primary amines (e.g., hexylamine), forming polypeptides with controlled chain lengths.

Table 3: Polymerization Parameters

| Initiator | Solvent | Temp (°C) | Mₙ (kDa) | Đ (Dispersity) | Source |

|---|---|---|---|---|---|

| Hexylamine | DMF | 25 | 12–15 | 1.2–1.3 | |

| Benzylamine | THF | 0 | 8–10 | 1.1–1.2 |

-

Side Reaction Mitigation : The Trt group prevents dehydration of the asparagine amide side chain during activation, a common issue with unprotected Asn residues .

Stability and Storage

Key Research Findings

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

Fmoc-Asn(Trt)-NCA is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the assembly of peptides with specific sequences.

Key Benefits:

- Enhanced Purity: The use of Fmoc-Asn(Trt)-NCA results in significantly purer peptides compared to other derivatives, minimizing side reactions during synthesis .

- Solubility: It exhibits good solubility in standard peptide synthesis reagents, which is crucial for effective coupling reactions .

Case Study:

A study demonstrated the successful synthesis of a vancomycin analogue using Fmoc-Asn(Trt)-NCA. This involved conjugating the amino acid with other components through SPPS, leading to the generation of a tripeptide that confirmed the compound's compatibility with peptide coupling protocols .

Drug Development

Overview:

The compound plays a pivotal role in the development of peptide-based drugs, which are increasingly recognized for their targeted therapeutic effects.

Applications:

- Targeted Therapy: Peptide drugs often have fewer side effects than traditional small molecules, making them preferable for specific conditions.

- Neuropeptide Synthesis: Fmoc-Asn(Trt)-NCA is utilized in synthesizing neuropeptides, aiding research into neurological pathways and potential treatments for neurodegenerative diseases .

Data Table: Applications in Drug Development

| Application Area | Description | Example Use Case |

|---|---|---|

| Targeted Therapy | Development of drugs with fewer side effects | Peptide-based therapies |

| Neuropeptide Synthesis | Study of neurological pathways | Research into Alzheimer's disease |

Bioconjugation

Overview:

Fmoc-Asn(Trt)-NCA is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules.

Significance:

- Enhanced Efficacy: This application is crucial in diagnostics and therapeutics, where improved targeting can lead to better outcomes.

- Versatility: The compound can be modified to facilitate various bioconjugation strategies, enhancing its utility in biomedical research .

Protein Engineering

Overview:

In protein engineering, Fmoc-Asn(Trt)-NCA allows scientists to modify proteins for improved stability and activity.

Key Insights:

Mecanismo De Acción

The mechanism of action of N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Selected NCAs

| Compound Name | Protecting Groups | Amino Acid Backbone | Key Functional Features |

|---|---|---|---|

| N-alpha-Fmoc-N-gamma-trityl-L-asparagine NCA | α-Fmoc, γ-trityl | L-asparagine | Dual protection; UV-sensitive α-deprotection |

| γ-Benzyl-L-glutamate NCA | γ-benzyl ester | L-glutamic acid | Hydrophobic side chain; β-sheet stabilization |

| L-Cystine NCA | Disulfide bridge | L-cystine | Cross-linking capability; decomposition-prone |

| γ-Propargyl-L-glutamate NCA | γ-propargyl ester | L-glutamic acid | Alkyne handle for click chemistry |

| Mannose-6-phosphonate-serine NCA | Mannose-6-phosphonate | L-serine | Glycosylation for targeting applications |

Key Observations :

- Unlike L-cystine NCA, which undergoes amine-accelerated decomposition , the trityl group in asparagine NCA improves stability during storage and polymerization.

Polymerization Behavior

Table 2: Polymerization Parameters of Selected NCAs

| Compound Name | Initiator System | Reaction Time (h) | Đ (Dispersity) | Key Challenges |

|---|---|---|---|---|

| N-alpha-Fmoc-N-gamma-trityl-L-asparagine NCA | LiHMDS (lithium hexamethyldisilazide) | 6–12 | 1.1–1.3 | Steric hindrance slows propagation |

| γ-Benzyl-L-glutamate NCA | Primary amines (e.g., hexylamine) | 24–48 | 1.2–1.5 | Moisture sensitivity; β-sheet aggregation |

| L-Cystine NCA | Crown ether/K⁺ | 8–16 | 1.4–1.8 | Decomposition yields cyclic byproducts |

| γ-Propargyl-L-glutamate NCA | Organocatalysts (e.g., thiourea) | 4–8 | 1.1–1.2 | Requires post-polymerization functionalization |

Key Observations :

- The Fmoc/trityl-asparagine NCA polymerizes efficiently under moisture-insensitive conditions with LiHMDS, achieving low dispersity (Đ = 1.1–1.3) due to living polymerization mechanisms .

- In contrast, L-cystine NCA exhibits poor cross-linking efficiency due to decomposition side reactions, limiting its utility in hydrogel synthesis .

- γ-Propargyl-glutamate NCA enables rapid polymerization (4–8 h) and click chemistry-based functionalization, a feature absent in asparagine NCA .

Stability and Scalability:

- The trityl group in asparagine NCA enhances shelf stability compared to moisture-sensitive NCAs like γ-benzyl-glutamate .

Actividad Biológica

N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride (Fmoc-Asn(Trt)-NCA) is a derivative of L-asparagine used extensively in peptide synthesis. This compound is notable for its stability and solubility in various solvents, which facilitates its application in solid-phase peptide synthesis (SPPS). Understanding its biological activity is crucial for its effective use in medicinal chemistry and biochemistry.

- Molecular Weight : 596.7 g/mol

- Purity : >99%

- Solubility : Readily soluble in standard peptide synthesis reagents such as DMF and NMP, unlike Fmoc-Asn-OH, which has limited solubility .

- Deprotection Conditions : The trityl group can be removed with TFA (trifluoroacetic acid), typically within 1 hour at room temperature, although this may extend to 2 hours if the Fmoc-Asn(Trt) is at the N-terminal of the peptide .

Biological Activity

The biological activity of Fmoc-Asn(Trt)-NCA has been studied primarily in the context of its role in peptide synthesis and subsequent biological evaluations of the peptides formed. Key findings include:

Case Studies

- Synthesis of Antimicrobial Peptides :

- Peptide Therapeutics :

- Research involving peptides that incorporate Fmoc-Asn(Trt)-NCA indicated their effectiveness in targeting specific cellular pathways related to inflammation and cancer progression. The peptides exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their therapeutic potential .

Table 1: Biological Activity Summary of Peptides Derived from Fmoc-Asn(Trt)-NCA

| Activity Type | Test Organism/Cell Line | MIC/IC50 (µM) | Observations |

|---|---|---|---|

| Antibacterial | E. coli | 1-8 | Rapid membrane permeabilization |

| Antibacterial | Staphylococcus aureus | 1-8 | Time-dependent cytotoxicity |

| Antitumor | HepG2 (liver cancer) | 6.92 | Induces apoptosis via cell cycle arrest |

| Antitumor | MCF7 (breast cancer) | 8.26 | Alters pro-apoptotic protein levels |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-alpha-Fmoc-N-gamma-trityl-L-asparagine N-carboxyanhydride (NCA) and ensuring its purity?

- Methodology: The compound is synthesized via the Leuchs method, where the α-amino acid is reacted with phosgene or triphosgene derivatives. The Fmoc (fluorenylmethyloxycarbonyl) and trityl (triphenylmethyl) groups protect the α-amine and γ-carboxamide side chain of asparagine, respectively, during NCA formation. Purification typically involves recrystallization from anhydrous solvents (e.g., ethyl acetate/hexane) under inert conditions to prevent hydrolysis .

- Critical Parameters:

- Moisture Control: NCAs are highly moisture-sensitive; reactions must be conducted under anhydrous conditions (argon/nitrogen atmosphere).

- Temperature: Polymerization initiation often requires low temperatures (0–10°C) to suppress side reactions .

Q. How should N-alpha-Fmoc-N-gamma-trityl-L-asparagine NCA be stored to maintain stability?

- Storage Conditions: Store at 0–6°C in airtight, light-resistant containers under inert gas. Prolonged exposure to moisture or elevated temperatures leads to hydrolysis, forming carboxylic acid byproducts .

- Stability Monitoring: Periodic FT-IR or NMR analysis (disappearance of the NCA carbonyl peak at ~1,800 cm⁻¹ or 170–175 ppm in ¹³C NMR) confirms degradation .

Advanced Research Questions

Q. How do the Fmoc and trityl protecting groups influence the polymerization kinetics and side-chain reactivity in NCA-based polypeptides?

- Mechanistic Insights:

- Fmoc Group: The bulky Fmoc group sterically hinders amine-initiated ring-opening polymerization (ROP), slowing chain propagation but enabling controlled molecular weight distributions in living polymerization systems .

- Trityl Group: The trityl group on asparagine’s γ-carboxamide prevents undesired cross-linking or branching during ROP. Its removal (via acidic cleavage) post-polymerization restores the side-chain functionality for further conjugation .

Q. What strategies enable the synthesis of block copolymers incorporating N-alpha-Fmoc-N-gamma-trityl-L-asparagine NCA?

- Sequential ROP: Initiate polymerization with a primary amine-terminated macroinitiator (e.g., poly(ethylene glycol)-NH₂) to form a hydrophilic block, followed by addition of the asparagine NCA to create a hydrophobic block. The Fmoc group is retained for subsequent deprotection and functionalization .

- Challenges:

- Incompatibility: Ensure solvent compatibility between blocks (e.g., use DMF for asparagine NCA and dichloromethane for NCAs with non-polar side chains).

- Characterization: Use MALDI-TOF or GPC with multi-angle light scattering (MALS) to confirm block lengths and dispersity .

Q. How can contradictions in reported polymerization rates for NCAs be resolved?

- Case Study: Discrepancies in living vs. conventional ROP rates arise from differences in initiator systems (e.g., transition-metal catalysts vs. primary amines). For N-alpha-Fmoc-N-gamma-trityl-L-asparagine NCA, living systems (e.g., nickel catalysts) suppress chain transfer, enabling higher molecular weights (>20 kDa) and lower dispersity (Ð < 1.2) compared to amine-initiated systems .

- Mitigation: Standardize reaction conditions (temperature, solvent purity, monomer-to-initiator ratio) and validate using kinetic models (e.g., first-order plots for monomer consumption) .

Q. What side reactions occur during NCA polymerization, and how can they be minimized?

- Common Issues:

- Hydrolysis: Competing water-mediated hydrolysis forms non-reactive carboxylic acids, detectable via ¹H NMR (loss of NCA signals).

- Trityl Cleavage: Acidic conditions (e.g., residual HCl in solvents) prematurely remove the trityl group, leading to cross-linking. Use scavengers (e.g., molecular sieves) to absorb acidic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.